
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- is an organic compound that belongs to the class of tertiary alcohols This compound is characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom, along with a phenyl group and a heptadiynone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of a phenylacetylene derivative with a suitable alkyne under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the coupling of the alkyne and phenylacetylene. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
1,4-Heptadiyn-3-one: Lacks the hydroxy and phenyl groups, resulting in different chemical properties.
6-Hydroxy-6-methylheptan-3-one: Similar structure but without the phenyl group.
Phenylacetylene: Contains the phenyl group but lacks the heptadiynone structure.
Uniqueness
1,4-Heptadiyn-3-one, 6-hydroxy-6-methyl-1-phenyl- is unique due to its combination of a hydroxy group, a phenyl group, and a heptadiynone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
58159-03-8 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
6-hydroxy-6-methyl-1-phenylhepta-1,4-diyn-3-one |
InChI |
InChI=1S/C14H12O2/c1-14(2,16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-7,16H,1-2H3 |
InChIキー |
UOVDRRXUMCCPRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC(=O)C#CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


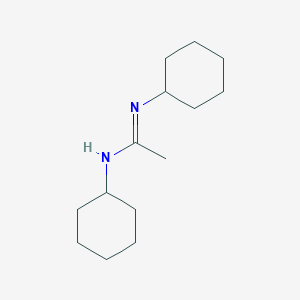
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)



![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
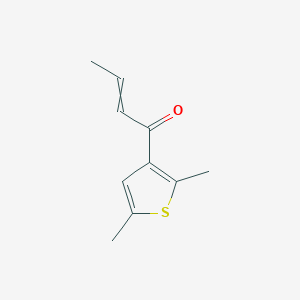
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)

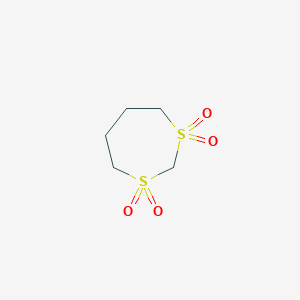
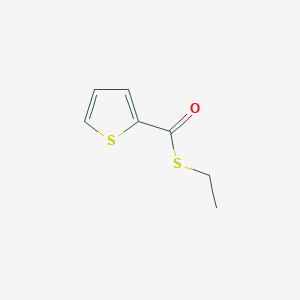
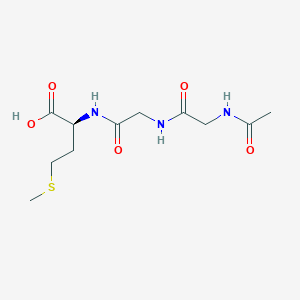
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)

